5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid
Overview
Description
5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid: is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . It is a derivative of indene, featuring a methoxy group at the 5-position and a carboxylic acid group at the 1-position of the indene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-methoxyindene.
Oxidation: The indene is oxidized to form 5-methoxy-2,3-dihydro-1H-indene-1-one.
Carboxylation: The ketone is then subjected to carboxylation to introduce the carboxylic acid group at the 1-position.
Industrial Production Methods: This would include optimizing reaction conditions, using suitable catalysts, and ensuring efficient purification processes to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Formation of 5-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid derivatives.
Reduction: Formation of 5-methoxy-2,3-dihydro-1H-indene-1-methanol.
Substitution: Formation of various substituted this compound derivatives.
Scientific Research Applications
Chemistry:
Ligands and Catalysis: Derivatives of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid are used as ligands in catalytic processes, particularly in the synthesis of aryl-substituted indenes.
Biology:
Antitumor Agents: The compound has been explored for its potential as a precursor in the synthesis of antitumor agents.
Medicine:
Analgesic and Anti-inflammatory Drugs:
Industry:
Mechanism of Action
Comparison with Similar Compounds
- 5-Methoxy-2,3-dihydro-1H-indene-1-one
- 5-Methoxy-2,3-dihydro-1H-indene-1-methanol
- 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylate esters
Comparison:
- 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group, which allows for diverse chemical reactivity and potential applications.
- 5-Methoxy-2,3-dihydro-1H-indene-1-one lacks the carboxylic acid group, limiting its reactivity in certain chemical reactions.
- 5-Methoxy-2,3-dihydro-1H-indene-1-methanol has an alcohol group instead of a carboxylic acid group, which affects its solubility and reactivity in different chemical environments .
Properties
IUPAC Name |
5-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-8-3-5-9-7(6-8)2-4-10(9)11(12)13/h3,5-6,10H,2,4H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQZTFAAOCBAHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20550971 | |
Record name | 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20550971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116854-10-5 | |
Record name | 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20550971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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